![molecular formula C19H21NO5 B5067008 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenoxy)butanamide](/img/structure/B5067008.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenoxy)butanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenoxy)butanamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. BDB is a psychoactive drug that has been studied for its potential use in scientific research.
Mechanism of Action
BDB acts as a releasing agent for serotonin and dopamine, which are neurotransmitters that play a role in mood regulation, reward, and motivation. BDB causes the release of these neurotransmitters from their storage vesicles in neurons, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can result in various physiological and behavioral effects.
Biochemical and Physiological Effects
BDB has been shown to have various biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It has also been shown to have effects on mood and behavior, including increased sociability, empathy, and euphoria.
Advantages and Limitations for Lab Experiments
BDB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BDB has also been shown to have a high potency, meaning that small doses can produce significant effects. However, BDB also has limitations for use in lab experiments, including its potential for neurotoxicity and its potential to produce adverse side effects.
Future Directions
There are several potential future directions for research on BDB. One area of interest is the development of analogs of BDB that have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of BDB use on the brain and behavior. Additionally, BDB may have potential therapeutic applications, particularly in the treatment of mood disorders and addiction.
In conclusion, BDB is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It acts as a releasing agent for serotonin and dopamine and has been shown to have various biochemical and physiological effects. While BDB has several advantages for use in lab experiments, it also has limitations and potential adverse effects. There are several potential future directions for research on BDB, including the development of analogs and investigation of its therapeutic potential.
Synthesis Methods
BDB can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 4-methoxyphenol and butyryl chloride. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
BDB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. BDB has been used in studies to investigate the role of these neurotransmitters in various physiological and behavioral processes.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-5-7-16(8-6-15)23-10-2-3-19(21)20-14-4-9-17-18(13-14)25-12-11-24-17/h4-9,13H,2-3,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJIVBXHOSSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenoxy)butanamide |
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